molecular formula C6H7N5O B2639683 3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine CAS No. 1423032-33-0

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2639683
CAS No.: 1423032-33-0
M. Wt: 165.156
InChI Key: LVHFWYIOLUMXSI-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that combines the structural features of imidazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Scientific Research Applications

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits antibacterial, antifungal, or antiviral properties, it could potentially be developed into a new therapeutic agent .

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glycylpeptide N-tetradecanoyltransferase, an enzyme involved in the modification of proteins by adding myristoyl groups to the N-terminal glycine residue . This interaction can affect the enzyme’s substrate specificity and overall activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux and levels of various metabolites . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of various metabolites. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted imidazole and oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its combination of imidazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-3-2-8-5(11)4-9-6(7)12-10-4/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHFWYIOLUMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NOC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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